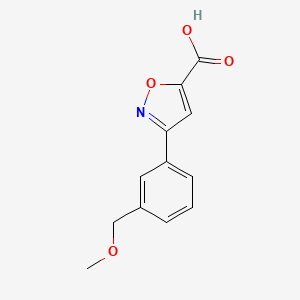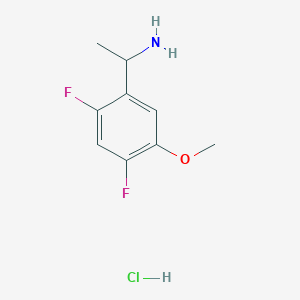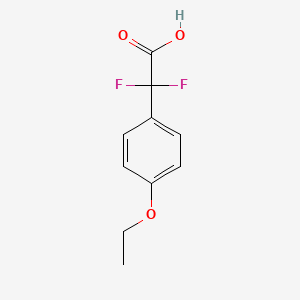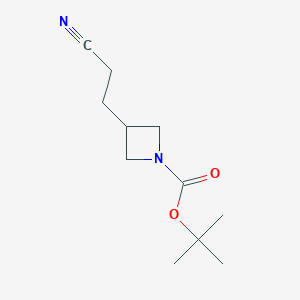
Tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidine-1-carboxylate with 2-cyanoethyl reagents under specific conditions. One common method involves the use of cyanomethyl phosphonate and 1-tert-butoxycarbonyl-3-azetidinone as starting materials . The reaction is carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are used.
Major Products Formed
Applications De Recherche Scientifique
Tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical libraries.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical pathways. The azetidine ring’s strain and reactivity also contribute to its biological activity, enabling it to interact with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-(2-chloroethyl)azetidine-1-carboxylate
- Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate
- Tert-butyl 3-aminoazetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile building block in medicinal chemistry .
Propriétés
Formule moléculaire |
C11H18N2O2 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
tert-butyl 3-(2-cyanoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-9(8-13)5-4-6-12/h9H,4-5,7-8H2,1-3H3 |
Clé InChI |
JSMUWFLUFNGPJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B15322665.png)
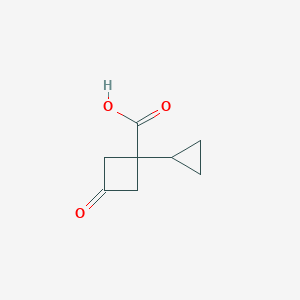


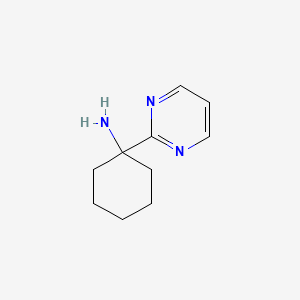
![3-(Benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol](/img/structure/B15322696.png)
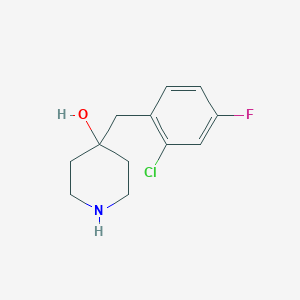
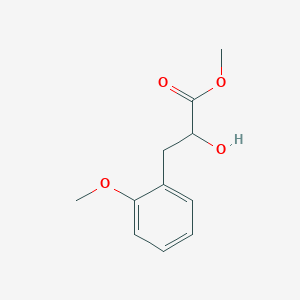
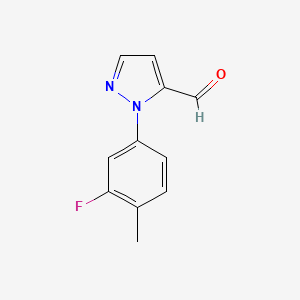
![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)
